Cas no 896345-02-1 (N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide)

N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide structure
896345-02-1 structure
Product name:N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide
CAS No:896345-02-1
MF:C18H15ClFNO4S3
MW:459.962403535843
CID:6377174
PubChem ID:16829653

N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide
    • N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide
    • N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide
    • AKOS002070254
    • N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide
    • F2570-0717
    • 896345-02-1
    • N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
    • AKOS021725669
    • Benzenesulfonamide, N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluoro-
    • Inchi: 1S/C18H15ClFNO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
    • InChI Key: CDXFDHMWUMMZDJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C(C1=CC=CS1)CNS(C1C=CC(=CC=1)F)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 458.9835773g/mol
  • Monoisotopic Mass: 458.9835773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.484±0.06 g/cm3(Predicted)
  • Boiling Point: 659.4±65.0 °C(Predicted)
  • pka: 9.37±0.50(Predicted)

N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2570-0717-1mg
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
896345-02-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2570-0717-2μmol
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
896345-02-1 90%+
2μl
$57.0 2023-05-16
A2B Chem LLC
BA82697-1mg
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
896345-02-1
1mg
$245.00 2024-04-19
Life Chemicals
F2570-0717-2mg
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
896345-02-1 90%+
2mg
$59.0 2023-05-16

N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide Related Literature

Additional information on N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide

Recent Advances in the Study of N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide (CAS: 896345-02-1)

The compound N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide (CAS: 896345-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques to predict the compound's binding affinity for various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases. These in silico studies have been complemented by experimental validation, demonstrating the compound's efficacy in inhibiting key pathways involved in disease progression.

One of the most notable findings is the compound's ability to modulate the activity of carbonic anhydrase isoforms, which are critical targets in the treatment of conditions such as glaucoma and cancer. Structural-activity relationship (SAR) studies have revealed that the presence of the thiophene and fluorobenzene moieties enhances the compound's inhibitory potency, while the chlorobenzenesulfonyl group contributes to its metabolic stability. These insights have paved the way for the development of next-generation sulfonamide-based therapeutics with improved pharmacokinetic profiles.

In addition to its enzymatic inhibition properties, N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide has shown promise as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of chronic inflammation. These effects are believed to be mediated through the compound's interaction with NF-κB signaling pathways, highlighting its potential as a multi-targeted therapeutic agent.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as solubility, toxicity, and off-target effects need to be addressed through further structural optimization and formulation development. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's therapeutic index.

In conclusion, N-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-4-fluorobenzene-1-sulfonamide represents a promising candidate for the treatment of a range of diseases, from inflammatory disorders to cancer. Its unique chemical structure and multifaceted pharmacological activities make it a valuable subject of continued investigation. Future studies should focus on advancing this compound through preclinical and clinical development, with the ultimate goal of bringing a novel therapeutic option to patients in need.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd